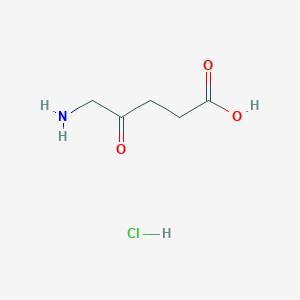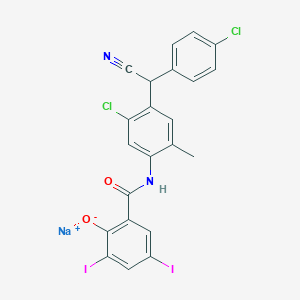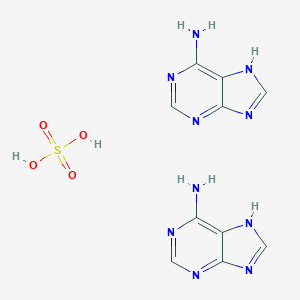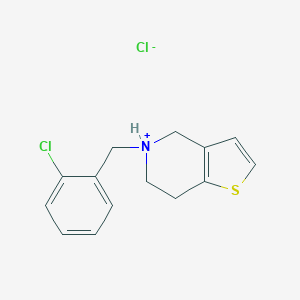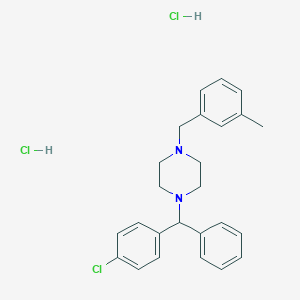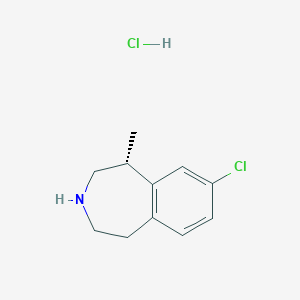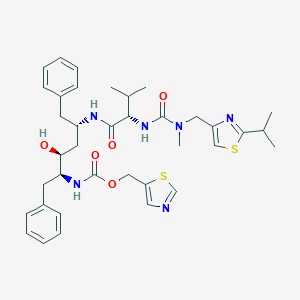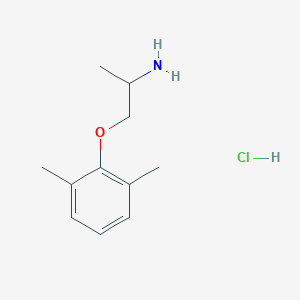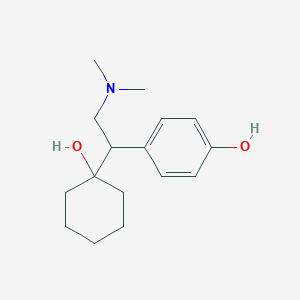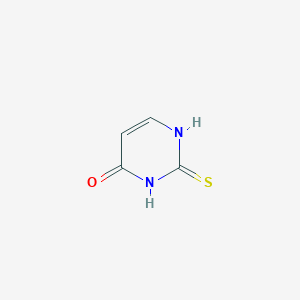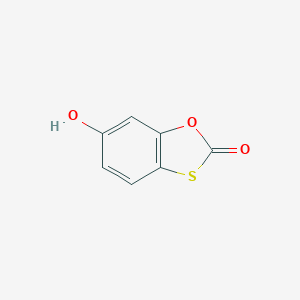
Tioxolona
Descripción general
Descripción
El citrato de enclomifeno es un modulador selectivo del receptor de estrógeno no esteroideo. Se utiliza principalmente para tratar los síntomas del hipogonadismo en hombres estimulando la producción natural de testosterona del cuerpo. El citrato de enclomifeno es uno de los dos isómeros estereoisómeros del clomifeno, siendo el otro el zuclomifeno. El citrato de enclomifeno es el (E)-estereoisómero y es conocido por sus propiedades antiestrogénicas .
Aplicaciones Científicas De Investigación
El citrato de enclomifeno tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El citrato de enclomifeno se utiliza en el estudio de los moduladores selectivos del receptor de estrógeno y sus propiedades químicas.
Biología: La investigación sobre el citrato de enclomifeno se centra en sus efectos sobre la regulación hormonal y su posible uso en el tratamiento de desequilibrios hormonales.
Medicina: El citrato de enclomifeno se utiliza principalmente para tratar el hipogonadismo masculino estimulando la producción natural de testosterona.
Mecanismo De Acción
El citrato de enclomifeno funciona bloqueando los receptores de estrógeno en el hipotálamo. Esto evita que el estrógeno ejerza su mecanismo de retroalimentación negativa sobre el hipotálamo, lo que lleva a una mayor secreción de gonadotropinas como la hormona folículoestimulante y la hormona luteinizante. Estas hormonas estimulan los testículos para que produzcan más testosterona, lo que aumenta los niveles de testosterona en hombres con hipogonadismo .
Análisis Bioquímico
Biochemical Properties
Tioxolone interacts with various biomolecules, primarily functioning as an inhibitor of carbonic anhydrase I . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .
Cellular Effects
Tioxolone has been found to exert significant effects on various types of cells. For instance, it has been shown to induce apoptosis in Leishmania tropica promastigotes, a type of protozoan parasite . This suggests that Tioxolone may have potential therapeutic applications in the treatment of diseases caused by this parasite .
Molecular Mechanism
The molecular mechanism of Tioxolone involves its interaction with biomolecules at the molecular level. It is proposed to be a prodrug inhibitor that is cleaved via a carbonic anhydrase II zinc-hydroxide mechanism known to catalyze the hydrolysis of esters . When Tioxolone binds in the active site of carbonic anhydrase II, it is cleaved and forms 4-mercaptobenzene-1,3-diol via the intermediate S-(2,4-thiophenyl) hydrogen thiocarbonate .
Metabolic Pathways
As an inhibitor of carbonic anhydrase I, it may play a role in the regulation of pH and fluid balance in the body .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del citrato de enclomifeno implica la preparación de clomifeno, que es una mezcla de cis-clomifeno (zuclomifeno) y trans-clomifeno (enclomifeno). Se ha desarrollado un método de una sola olla para sintetizar clomifeno utilizando un solo solvente, como el diclorometano. Este método simplifica el proceso al evitar la necesidad de aislamiento intermedio e intercambio de solventes .
Métodos de producción industrial
La producción industrial de citrato de enclomifeno normalmente implica la separación de los isómeros cis y trans del clomifeno. El isómero trans, enclomifeno, se aísla y purifica para su uso. Este proceso garantiza que el producto final esté libre de los efectos estrogénicos del isómero cis .
Análisis De Reacciones Químicas
Tipos de reacciones
El citrato de enclomifeno experimenta diversas reacciones químicas, entre ellas:
Oxidación: El citrato de enclomifeno se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden utilizar para modificar la estructura química del citrato de enclomifeno.
Sustitución: El citrato de enclomifeno puede sufrir reacciones de sustitución, en las que un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones del citrato de enclomifeno incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Las condiciones específicas para estas reacciones dependen del resultado deseado y de la naturaleza de los reactivos utilizados .
Principales productos formados
Los principales productos formados a partir de las reacciones del citrato de enclomifeno dependen del tipo de reacción y de los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir diferentes estados de oxidación del compuesto, mientras que las reacciones de sustitución pueden resultar en la formación de nuevos derivados .
Comparación Con Compuestos Similares
El citrato de enclomifeno se compara a menudo con el citrato de clomifeno, que es una mezcla de enclomifeno y zuclomifeno. Si bien el citrato de clomifeno es eficaz para tratar los desequilibrios hormonales, el citrato de enclomifeno es preferible debido a su formulación pura y la falta de efectos secundarios estrogénicos asociados con el zuclomifeno . Otros compuestos similares incluyen:
Tamoxifeno: Otro modulador selectivo del receptor de estrógeno utilizado principalmente en el tratamiento del cáncer de mama.
Raloxifeno: Utilizado para prevenir la osteoporosis en mujeres posmenopáusicas y reducir el riesgo de cáncer de mama.
El citrato de enclomifeno se destaca por su acción específica en el hipotálamo y su capacidad para estimular la producción natural de testosterona sin los efectos secundarios estrogénicos de sus homólogos .
Propiedades
IUPAC Name |
6-hydroxy-1,3-benzoxathiol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYPOVJCSQHITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045885 | |
| Record name | Thioxolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4991-65-5 | |
| Record name | 6-Hydroxy-1,3-benzoxathiol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4991-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tioxolone [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004991655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tioxolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tioxolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thioxolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tioxolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0FAJ1R9CD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone) against Leishmania tropica?
A1: Research indicates that tioxolone, particularly when encapsulated in niosomes, exerts its antileishmanial effect through multiple pathways. Firstly, it promotes apoptosis (programmed cell death) in Leishmania tropica promastigotes [, ]. Secondly, it demonstrates immunomodulatory effects by increasing the expression of IL-12 and metacaspase genes while decreasing the expression of the IL-10 gene, suggesting a shift towards a Th1 cytokine profile [, ]. This immune response modulation likely contributes to its efficacy against the parasite.
Q2: How does encapsulation in niosomes affect the efficacy of tioxolone against Leishmania tropica?
A2: Studies show that niosomal formulations of tioxolone, particularly those using Span/Tween 60, exhibit superior antileishmanial effects compared to free tioxolone [, ]. This enhanced efficacy is attributed to several factors. Niosomes improve the delivery of tioxolone to target cells, leading to higher intracellular drug concentrations []. Furthermore, the controlled release profile of tioxolone from niosomes allows for sustained drug action [].
Q3: What is the molecular formula and weight of tioxolone?
A3: The molecular formula of 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone) is C₇H₄O₃S []. Its molecular weight is 168.17 g/mol.
Q4: What is known about the structure of tioxolone?
A4: 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone) is characterized by a planar molecular structure []. In its solid state, it forms supramolecular structures stabilized by extensive hydrogen bonding (O-H…O and C-H…O) and π-π interactions between the aromatic rings of adjacent molecules [].
Q5: Are there any studies investigating the potential of combining tioxolone with other antileishmanial agents?
A5: Yes, research has explored the synergistic effects of combining tioxolone with benzoxonium chloride against Leishmania tropica []. Results indicate that niosomal formulations containing both drugs exhibited enhanced antileishmanial activity compared to either drug alone, suggesting a synergistic interaction [].
Q6: What are the implications of the observed autophagy-inducing properties of tioxolone?
A6: A high-throughput image-based screening identified tioxolone as a potent autophagy inducer []. While the study primarily focused on its potential in skin-care applications, this finding warrants further investigation into its implications for leishmaniasis treatment. Modulating autophagy could be a potential therapeutic strategy against Leishmania parasites, and understanding the role of tioxolone in this process could be valuable.
Q7: Beyond its antileishmanial activity, what other applications of tioxolone are being investigated?
A7: Tioxolone is being explored for its potential in various medical and cosmetic applications. It has been studied for its anti-acne properties, often in combination with other active ingredients [, ]. Additionally, research has investigated the use of tioxolone in the development of enzyme-sensitive membranes for preventing peritendinous adhesions [].
Q8: What analytical methods are commonly used to characterize and quantify tioxolone?
A8: Various spectroscopic techniques like Fourier-transform infrared spectroscopy (FT-IR) and Fourier-transform Raman spectroscopy are employed to characterize the structure and properties of tioxolone []. These techniques provide information about the vibrational modes of the molecule, aiding in structural analysis and identification. Additionally, Density Functional Theory (DFT) calculations can be used to complement spectroscopic data and gain insights into the electronic properties of tioxolone [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


